Cefozopran hydrochloride

Descripción general

Descripción

Cefozopran es un antibiótico cefalosporínico de cuarta generación. Es conocido por su amplio espectro de actividad contra bacterias Gram-positivas y Gram-negativas. Este compuesto es particularmente efectivo contra bacterias que han desarrollado resistencia a otros antibióticos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de cefozopran implica varios pasos clave. Uno de los intermediarios principales en su síntesis es 7-ACP.HCl. La preparación de este intermedio generalmente comienza a partir de 7-ACA. El proceso involucra la sililación HMDS, la yodación TMSI, la sustitución en la posición 3 por imidazo[1,2-b]piridazina y la posterior desprotección, refinamiento y recristalización .

Métodos de Producción Industrial: Se ha desarrollado un proceso industrialmente viable para la preparación de 7-ACP.HCl, que no requiere cromatografía en columna. Este método es rentable y adecuado para la síntesis a gran escala .

Análisis De Reacciones Químicas

Tipos de Reacciones: Cefozopran experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución.

Productos Principales: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas.

4. Aplicaciones en Investigación Científica

Cefozopran tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto de referencia en el estudio de los antibióticos cefalosporínicos.

Biología: Se utiliza para estudiar los mecanismos de resistencia bacteriana y la eficacia de los antibióticos.

Medicina: Se utiliza en ensayos clínicos para evaluar su eficacia contra diversas infecciones bacterianas.

Industria: Se utiliza en el desarrollo de nuevos antibióticos y en el estudio de interacciones farmacológicas.

Aplicaciones Científicas De Investigación

Cefozopran has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in the study of cephalosporin antibiotics.

Biology: It is used to study the mechanisms of bacterial resistance and the efficacy of antibiotics.

Medicine: It is used in clinical trials to evaluate its effectiveness against various bacterial infections.

Industry: It is used in the development of new antibiotics and in the study of drug interactions.

Mecanismo De Acción

Cefozopran ejerce su efecto bactericida inhibiendo la síntesis de la pared celular bacteriana. Se une a proteínas específicas de unión a penicilina (PBP) ubicadas dentro de la pared celular bacteriana, provocando la inhibición de la tercera y última etapa de la síntesis de la pared celular bacteriana. Esto conduce a la lisis celular y la muerte de las bacterias .

Comparación Con Compuestos Similares

Cefozopran es único entre las cefalosporinas debido a su amplio espectro de actividad y eficacia contra bacterias resistentes. Compuestos similares incluyen:

Cefoperazona: Otra cefalosporina con un mecanismo de acción similar pero un espectro de actividad diferente.

Cefepime: Una cefalosporina de cuarta generación con un amplio espectro de actividad pero diferentes propiedades farmacocinéticas.

Cefozopran se destaca por su estructura química única, que incluye un grupo imidazo[1,2-b]piridazin-1-ium-1-ilmetil y un grupo metoxiiminoacetil, lo que contribuye a su alta eficacia y amplio espectro de actividad .

Actividad Biológica

Cefozopran hydrochloride is a third-generation cephalosporin antibiotic that exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. This compound has been primarily utilized in clinical settings for treating severe infections, particularly in immunocompromised patients. Its pharmacological profile, including its mechanism of action, pharmacokinetics, and clinical efficacy, is critical for understanding its role in modern medicine.

Chemical and Pharmacological Profile

Molecular Characteristics:

- Molecular Formula: C19H17N9O5S2

- Molecular Weight: 515.526 g/mol

- Stereochemistry: Two defined stereocenters

- Charge: Neutral

Mechanism of Action:

Cefozopran functions by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers in the bacterial cell wall, which is essential for maintaining cell integrity. This mechanism leads to cell lysis and death, particularly effective against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

Antibacterial Spectrum

Cefozopran shows significant activity against various pathogens, as summarized in the following table:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.39 - 0.78 µg/ml |

| Streptococcus pneumoniae | 0.05 - 6.25 µg/ml |

| Enterococcus faecalis | 12.5 µg/ml |

| Pseudomonas aeruginosa | Variable |

| Citrobacter freundii | Variable |

These MIC values indicate that Cefozopran is particularly potent against certain strains of Gram-positive cocci and has variable effectiveness against Gram-negative organisms .

Pharmacokinetics

Cefozopran's pharmacokinetic properties have been extensively studied in both healthy volunteers and patients with varying degrees of renal function. Key findings include:

- Absorption: Following intravenous administration, Cefozopran demonstrates dose-proportional increases in maximum plasma concentration () and area under the curve (AUC).

- Half-life: The mean half-life () ranges from 1.20 to 2.80 hours.

- Excretion: Approximately 70% of the drug is excreted unchanged in urine, indicating minimal metabolism .

The following table summarizes the pharmacokinetic parameters observed after single and multiple doses:

| Parameter | Single Dose (0.5 - 2 g) | Multiple Dose (2 g every 12 h) |

|---|---|---|

| Dose-dependent increase | Consistent across doses | |

| AUC | Dose-dependent increase | No significant accumulation |

| 1.20 - 2.80 h | Similar to single dose | |

| Renal Clearance | 3.53 L/h | 4.27 L/h |

Clinical Applications

Cefozopran has been clinically approved for treating various infections, including:

- Respiratory tract infections

- Urinary tract infections

- Intra-abdominal infections

- Skin and soft tissue infections

Its efficacy has been demonstrated in both adult and pediatric populations, with studies showing favorable outcomes in treating serious bacterial infections .

Case Studies

Several clinical studies have highlighted Cefozopran's effectiveness:

- Pediatric Study: A study involving pediatric patients showed that Cefozopran was effective in treating severe infections caused by resistant strains of bacteria, with a favorable safety profile .

- Elderly Patients: In older adults with renal impairment, pharmacokinetic studies indicated that dosage adjustments were necessary to avoid accumulation and potential toxicity .

- Comparative Studies: Comparative studies with other cephalosporins have shown that Cefozopran maintains superior efficacy against certain resistant strains, particularly those producing β-lactamases .

Propiedades

IUPAC Name |

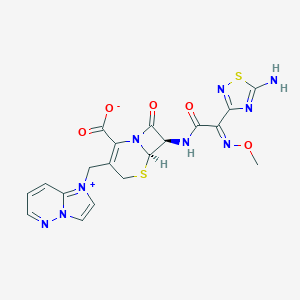

(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N9O5S2/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32)/b24-11+/t12-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUIJCOKQCCXQY-HEOFFLBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(\C1=NSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N9O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113359-04-9 | |

| Record name | Imidazo[1,2-b]pyridazinium, 1-[[(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cefozopran, a fourth-generation cephalosporin, primarily targets penicillin-binding proteins (PBPs) in bacteria. [] Specifically, it exhibits a high affinity for PBP 5 in Enterococcus faecalis, inhibiting the binding of benzylpenicillin. [] This binding disrupts bacterial cell wall synthesis, ultimately leading to cell death.

A: The molecular formula of Cefozopran Hydrochloride is C20H17ClN8O7S2, and its molecular weight is 565.00 g/mol. []

A: Elemental analysis (EA), nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are valuable techniques for confirming the chemical structure of this compound. []

A: The degradation of this compound in the solid state follows first-order kinetics and is influenced by both temperature and relative humidity. [] Increased humidity can accelerate the degradation process.

ANone: Cefozopran is a beta-lactam antibiotic and does not possess intrinsic catalytic properties. Its mechanism of action relies on binding to and inhibiting bacterial enzymes involved in cell wall synthesis rather than catalyzing chemical reactions.

A: Yes, in silico analysis using molecular docking simulations can be used to assess the interaction of Cefozopran with bacterial proteins, such as ESBLs (Extended-Spectrum Beta-Lactamases). [] Comparing the binding energies and interactions with known antibiotics can provide insights into its potential efficacy against specific resistant strains.

A: The incorporation of an imidazopyridazinium group at the 3-position and an aminothiadiazole group at the 7-side chain of the cephem nucleus significantly contributes to the broad-spectrum activity of Cefozopran. [] These modifications enhance its ability to penetrate both the outer membrane of Gram-negative bacteria, like Pseudomonas aeruginosa, and the cell envelope of Gram-positive bacteria. []

A: Research has focused on developing a powder injection formulation of this compound containing anhydrous sodium carbonate, sodium chloride, and lidocaine hydrochloride. [] This formulation aims to reduce pain during injection, potentially improving patient compliance and treatment outcomes. []

ANone: While the provided abstracts do not detail specific SHE regulations, it is crucial to emphasize that the development, manufacturing, and handling of Cefozopran, like all pharmaceutical compounds, must adhere to strict safety protocols and regulatory guidelines to ensure product quality, worker safety, and environmental protection.

A: Studies in healthy volunteers have demonstrated that this compound exhibits linear pharmacokinetics, indicating a proportional relationship between dose and exposure. [] Cmax (peak plasma concentration) and AUCo-t (area under the concentration-time curve) increased proportionally with increasing doses, while other parameters, like half-life (t1/2beta), remained unaffected. []

A: Cefozopran is primarily eliminated through the renal route, with approximately 89.4% of the administered dose recovered in the urine within 24 hours. []

A: Yes, studies in pediatric patients have shown that the pharmacokinetic profile of Cefozopran can vary depending on the administration route. Intravenous injection and 30-minute intravenous drip infusion, both at doses of 10, 20, and 40 mg/kg, resulted in serum concentrations exceeding the MICs for common pathogens for up to 6 hours post-administration. []

A: Studies have demonstrated that cefozopran's half-life (T1/2) is prolonged in neonates, particularly those less than 24 hours old, compared to infants aged one day or older. [] This difference is more pronounced in premature infants compared to full-term neonates. [] Additionally, urinary excretion rates of cefozopran are lower in 0-day-old neonates and premature infants compared to older infants. []

A: Yes, cefozopran exhibits a favorable ability to penetrate the CSF. In pediatric patients with meningitis who received intravenous doses of 40-53 mg/kg, cefozopran concentrations in the CSF exceeded the MICs for common meningitis pathogens within 1-1.5 hours after administration. [] Furthermore, in a murine model of hematogenous pneumococcal meningitis, the penetration rate of cefozopran from blood to CSF increased significantly in infected mice compared to uninfected controls, suggesting enhanced drug delivery to the infection site. []

A: Yes, cefozopran has shown promising therapeutic effects in various animal models of infection. For instance, it exhibited potent activity against acute and chronic respiratory tract infections caused by Klebsiella pneumoniae in mice. [] In a murine model of hematogenous pneumococcal meningitis, cefozopran demonstrated dose- and duration-dependent efficacy, with all mice treated with 20 mg/kg for 3 days surviving the infection. []

A: Clinical studies have demonstrated that cefozopran is highly effective in treating various infections in pediatric patients. In a study involving 335 pediatric patients, cefozopran achieved a clinical efficacy rate of 97.0% in patients with confirmed bacterial infections and 95.5% in patients with suspected infections. [] The drug showed potent activity against both Gram-positive and Gram-negative pathogens, achieving bacterial eradication rates of 96.3% and 94.5%, respectively. []

A: Cefozopran exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria. In vitro studies have shown that its activity against Staphylococcus aureus is comparable to cefuzonam and superior to ceftazidime. [] It also demonstrates potent activity against Streptococcus pneumoniae and Escherichia coli, with MICs comparable to or lower than other commonly used antibiotics. [, ] Notably, cefozopran exhibits superior activity against Serratia marcescens compared to other cephalosporins. [, ]

ANone: Bacteria can develop resistance to Cefozopran through various mechanisms, including:

- Production of β-lactamases: These enzymes can hydrolyze the β-lactam ring of Cefozopran, rendering it ineffective. []

A: Yes, cross-resistance between Cefozopran and other β-lactam antibiotics, particularly those within the cephalosporin class, can occur. This is often mediated by the production of extended-spectrum β-lactamases (ESBLs) or carbapenemases, which can hydrolyze a wide range of β-lactam antibiotics, including Cefozopran. []

A: The emergence of Neisseria gonorrhoeae strains resistant to Cefozopran and other β-lactams has raised concerns about treatment failures. [] Molecular typing studies have indicated that this resistance can spread clonally, highlighting the need for surveillance and alternative treatment options for gonorrhea. []

A: Clinical studies in pediatric patients have indicated that Cefozopran is generally well-tolerated. The most commonly reported adverse effect is diarrhea, occurring in a small percentage of patients. [] Other less frequent adverse effects include drug rash and transient abnormalities in liver function tests. []

A: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for quantifying Cefozopran in biological samples, such as plasma and urine. [, , ] This method offers high sensitivity, selectivity, and reproducibility.

ANone: The provided abstracts do not delve into the environmental impact or degradation of Cefozopran. Given its widespread use, further research is needed to assess its potential ecotoxicological effects and develop strategies for responsible disposal and mitigation of any negative environmental impacts.

A: Analytical methods for quantifying Cefozopran in various matrices, such as HPLC-UV for plasma and urine analysis, undergo rigorous validation to ensure accuracy, precision, selectivity, and robustness. [, ] These validation procedures are essential for generating reliable and reproducible data in pharmacokinetic and clinical studies.

ANone: Stringent quality control and assurance measures are crucial throughout the development, manufacturing, and distribution of Cefozopran to ensure batch-to-batch consistency, safety, and efficacy. This involves adhering to Good Manufacturing Practices (GMP) and conducting comprehensive quality control tests on raw materials, intermediates, and finished products.

ANone: While the provided research does not delve into the immunogenicity of Cefozopran, it's important to note that, like all foreign substances, it has the potential to elicit an immune response. This response can manifest as hypersensitivity reactions, ranging from mild rashes to life-threatening anaphylaxis. Future research could explore the immunogenic potential of Cefozopran and strategies to mitigate or modulate undesired immune responses.

ANone: The provided abstracts do not provide specific details regarding the interaction of Cefozopran with drug transporters or metabolizing enzymes, nor do they address its biocompatibility or biodegradability. Further research into these aspects is essential for a comprehensive understanding of Cefozopran's disposition in the body and its potential impact on other drugs or biological systems.

ANone: Several alternative antibiotics can be considered based on the specific clinical scenario and the susceptibility profile of the infecting organism. These alternatives may include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.